8-O-4-Hydroxycinnamoylharpagide
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Overview
Description
8-O-4-Hydroxycinnamoylharpagide is a natural product derived from plant sources. It has the empirical formula C24H30O12 and a molecular weight of 510.49 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-4-Hydroxycinnamoylharpagide involves several steps, including the esterification of hydroxycinnamic acid with harpagide. The reaction conditions typically require the presence of a catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction of plant materials followed by purification processes. The compound is then isolated and purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-O-4-Hydroxycinnamoylharpagide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
8-O-4-Hydroxycinnamoylharpagide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is used in the development of nutraceuticals and natural products for health and wellness.
Mechanism of Action
The mechanism of action of 8-O-4-Hydroxycinnamoylharpagide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparison with Similar Compounds
8-O-4-Hydroxycinnamoylharpagide can be compared with other similar compounds, such as:
- 8-Acetylharpagide
- 8-Hydroxypinoresinol-4′-O-β-D-glucopyranoside
- 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one
- p-Coumaryl alcohol 4-O-glucoside
- Isoprunetin 7-O-glucoside
- 2″-O-α-L-Rhamnopyranosyl-isovitexin
- 3,4-Di-O-galloylshikimic acid
- 5-O-Methylnaringenin
- 3,5-Di-O-galloylshikimic acid
- Olivil 4′-O-β-D-glucopyranoside
These compounds share similar structural features and biological activities, but this compound is unique due to its specific molecular interactions and pathways.
Properties
Molecular Formula |
C24H30O12 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20?,21+,22+,23+,24-/m1/s1 |
InChI Key |
AZKQDXZMKREFDY-LGKDJQOASA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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